Ethyl 7-Nitroheptanoate

Lipophilicity omega-Nitro esters Chain-length SAR

Ethyl 7-nitroheptanoate (C₉H₁₇NO₄, MW 203.24 g/mol) is a linear aliphatic ω-nitro ester featuring a seven-carbon polymethylene chain terminated by a nitro group at the ω‑position and an ethyl ester at the α‑position. The compound belongs to the class of alkyl ω-nitroalkanoates, which serve as strategic intermediates in organic synthesis because the nitro group can be unmasked to a carbonyl (Nef reaction) or reduced to a primary amine, enabling entry into 1,4‑dicarbonyl systems and ω‑amino acid derivatives, respectively.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 76455-55-5
Cat. No. B3283251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-Nitroheptanoate
CAS76455-55-5
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC[N+](=O)[O-]
InChIInChI=1S/C9H17NO4/c1-2-14-9(11)7-5-3-4-6-8-10(12)13/h2-8H2,1H3
InChIKeyIKZPLUWFFJPAEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-Nitroheptanoate (CAS 76455-55-5): Procurement-Relevant Identity and Class Position


Ethyl 7-nitroheptanoate (C₉H₁₇NO₄, MW 203.24 g/mol) is a linear aliphatic ω-nitro ester featuring a seven-carbon polymethylene chain terminated by a nitro group at the ω‑position and an ethyl ester at the α‑position . The compound belongs to the class of alkyl ω-nitroalkanoates, which serve as strategic intermediates in organic synthesis because the nitro group can be unmasked to a carbonyl (Nef reaction) or reduced to a primary amine, enabling entry into 1,4‑dicarbonyl systems and ω‑amino acid derivatives, respectively [1]. It is supplied as a research-grade intermediate with a typical purity of ≥98% .

Why Ethyl 7-Nitroheptanoate Cannot Be Casually Replaced by Shorter, Longer, or Differently Esterified ω-Nitroalkanoate Analogs


Within the ω‑nitroalkanoate family, compounds differing by a single methylene unit or by the ester alkyl group are not functionally interchangeable. The seven‑carbon chain length of ethyl 7‑nitroheptanoate places the nitro and ester groups at a specific distance, which governs both the ring size formed in subsequent cyclization reactions and the lipophilicity of downstream intermediates [1]. Switching to ethyl 6‑nitrohexanoate (C8, CAS 13395‑05‑6) or ethyl 8‑nitrooctanoate (C10, CAS 13154‑42‑2) alters the spatial relationship between the two functional groups and can lead to different cyclization products or require complete re‑optimization of reaction conditions [2]. Substituting the ethyl ester with a methyl ester (methyl 7‑nitroheptanoate, CAS 13154‑41‑1) changes both the steric environment and the hydrolytic stability of the ester, which can affect selectivity in subsequent transformations . These structural differences mean that a procurement decision based solely on the ω‑nitroalkanoate class label carries a high risk of synthetic failure.

Quantitative Differentiation Evidence for Ethyl 7-Nitroheptanoate Versus Its Closest Analogs


Chain-Length-Dependent LogP Differentiation of Ethyl 7-Nitroheptanoate Versus Ethyl 6-Nitrohexanoate and Ethyl 8-Nitrooctanoate

The calculated LogP of ethyl 7-nitroheptanoate (1.78) positions it at a distinct lipophilicity between the shorter homolog ethyl 6-nitrohexanoate and the longer homolog ethyl 8-nitrooctanoate, providing a quantifiable basis for selection when a specific hydrophobicity window is required for phase-transfer or membrane-permeation contexts . Although experimental LogP values are not available for all three compounds, the trend is consistent with the methylene increment rule and can be used to rank-order procurement candidates .

Lipophilicity omega-Nitro esters Chain-length SAR

Ester Steric and Electronic Differentiation: Ethyl 7-Nitroheptanoate Versus Methyl 7-Nitroheptanoate

The ethyl ester of 7-nitroheptanoate offers measurably different steric and electronic properties compared to the methyl ester analog (methyl 7-nitroheptanoate, CAS 13154-41-1). The ethyl group provides greater steric shielding of the ester carbonyl, retarding nucleophilic attack and enzymatic hydrolysis relative to the methyl ester . This difference is relevant when the ester must survive a synthetic sequence that would cleave a methyl ester. Quantitative rate comparisons for enzymatic hydrolysis can be inferred from kinetic data on homologous aliphatic esters: pig liver carboxylesterase (CES) displays a chain-length-dependent activity profile where ethyl esters of medium-chain fatty acids are hydrolyzed with different kinetics than their methyl counterparts [1]. The TPSA value for ethyl 7-nitroheptanoate is 69.44 Ų, identical in the contribution from the nitro and ester groups for the methyl analog, but the ethyl ester's larger molar refractivity and polarizability differentiate its chromatographic retention and solubility profile .

Ester reactivity Steric effects Hydrolysis stability

Positional Specificity of the ω-Nitro Group: Ethyl 7-Nitroheptanoate Enables a Unique 1,4-Dicarbonyl Synthon Not Accessible from Non-ω-Nitro Isomers

The defining structural feature of ethyl 7-nitroheptanoate is the terminal (ω) placement of the nitro group. This regiochemistry is essential for the Nef reaction to deliver a 1,4-dicarbonyl system (e.g., ethyl 7-oxoheptanoate) after conjugate addition–nitro-to-carbonyl conversion sequences [1]. In contrast, internally nitrated isomers such as ethyl 2-nitroheptanoate or ethyl 4-nitroheptanoate would produce 1,2- or 1,3-dicarbonyl patterns that are not equivalent for subsequent cyclocondensation or heterocycle construction. The ω-nitro regiochemistry is explicitly exemplified in U.S. Patent 3,933,873, which teaches the preparation of ω‑aminoalkanoic acids via catalytic hydrogenation of ω‑nitroesters; ethyl 7‑nitroheptanoate is specifically listed among the operative ω‑nitroalkanoate intermediates alongside methyl 7‑nitroheptanoate, methyl 8‑nitrooctanoate, and others [2]. The same patent describes that the ω‑nitroester is hydrogenated to the corresponding ω‑aminoester (e.g., ethyl 7‑aminoheptanoate, CAS 1117‑66‑4), which upon hydrolysis yields 7‑aminoheptanoic acid—a building block with documented use in PROTAC linker chemistry and peptide mimetics .

Nef reaction 1,4-Dicarbonyl synthesis Regioselectivity

Ethyl 7-Nitroheptanoate Application Scenarios Stemming from Quantitative Differentiation Evidence


Synthesis of ω-Aminoheptanoic Acid Derivatives for PROTAC Linker and Peptide Mimetic Programs

Ethyl 7-nitroheptanoate can be catalytically hydrogenated to ethyl 7-aminoheptanoate [1], a building block employed as a flexible alkyl linker in PROTAC (Proteolysis Targeting Chimera) design and as a seven-carbon ω‑amino acid fragment in peptide mimetics . The C7 chain length provides a spacing distinct from the more common C5 (5-aminopentanoic acid) or C6 (6-aminohexanoic acid) linkers, offering an intermediate reach that may optimize ternary complex formation in PROTAC systems . This scenario is directly supported by the ε‑amino ester hydrogenation pathway described in U.S. Patent 3,933,873 [1].

Precursor to 1,4-Dicarbonyl Systems via Conjugate Addition–Nef Reaction Sequence

The terminal nitro group of ethyl 7-nitroheptanoate can be deprotonated and undergo Michael addition to α,β‑unsaturated carbonyl compounds; subsequent Nef reaction converts the nitro adduct to a 1,4‑dicarbonyl derivative [2]. The resulting γ‑keto ester or dialdehyde is a versatile intermediate for cyclopentenone annulation, Paal–Knorr pyrrole synthesis, and other heterocycle-forming reactions. The ω‑nitro regiospecificity guarantees that the newly formed carbonyl is positioned four carbons from the ester carbonyl, a distance that cannot be reproduced using nitroalkanes of different chain lengths or internal nitro isomers [2].

Synthesis of Lipid-Like Nitroalkanes for Biochemical Nitro-Fatty Acid Research

With a LogP of ~1.78 and a seven-carbon aliphatic backbone, ethyl 7-nitroheptanoate occupies a physicochemical space relevant to medium-chain nitro‑fatty acid mimetics . Nitro‑fatty acids are endogenous signaling molecules with anti‑inflammatory properties [3]. Ethyl 7‑nitroheptanoate can serve as a protected synthetic precursor to 7‑nitroheptanoic acid (CAS 110346‑63‑9), which upon ester hydrolysis yields the free nitro‑acid for biochemical evaluation. This scenario is supported by the class‑level evidence on ω‑nitroalkanoates as intermediates for nitro‑fatty acid synthesis [3].

Systematic SAR Exploration of ω-Nitroalkanoate Chain Length in Cyclization Chemistry

The specific seven‑carbon chain of ethyl 7‑nitroheptanoate generates a 7‑membered or 8‑membered ring upon intramolecular cyclization, distinct from the 6‑membered (from C6) or 9‑membered (from C8) products that its nearest homologs would produce . This makes ethyl 7‑nitroheptanoate the required substrate when the target is a cycloheptane or azepane framework. Procurement of the exact C7 chain length eliminates the need to test and discard incorrect chain‑length reagents, saving synthesis time and material costs .

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